molecular formula C10H13FN2O B13841039 4-(5-Fluoropyridin-2-yl)piperidin-4-ol

4-(5-Fluoropyridin-2-yl)piperidin-4-ol

Cat. No.: B13841039
M. Wt: 196.22 g/mol
InChI Key: FYUYTAMXNGKVNY-UHFFFAOYSA-N
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Description

4-(5-Fluoropyridin-2-yl)piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoropyridin-2-yl)piperidin-4-ol typically involves the reaction of 5-fluoropyridine with piperidin-4-ol under specific conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford the desired product in good yields . The reaction conditions often involve moderate temperatures and the use of solvents such as petroleum ether and ethyl acetate for purification .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoropyridin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

4-(5-Fluoropyridin-2-yl)piperidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Fluoropyridin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions, while the piperidine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Fluoropyridin-2-yl)piperidin-4-ol is unique due to the presence of both a fluoropyridine and a piperidine moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not commonly observed in simpler piperidine or pyridine derivatives .

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 4-(5-Fluoropyridin-2-yl)piperidin-4-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling fluoropyridine derivatives with piperidine precursors under catalytic conditions. For example, palladium-catalyzed cross-coupling or nucleophilic substitution reactions are common. Reaction parameters like solvent polarity (e.g., methanol vs. DMF), temperature (80–120°C), and catalyst loading (e.g., Pd/Cu complexes) significantly impact product purity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the hydroxylated piperidine moiety .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C/¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if single crystals are obtainable). Fluorine-specific NMR (¹⁹F) is essential to confirm the position of the fluoropyridine group. IR spectroscopy can verify the hydroxyl group’s presence (broad peak ~3200–3600 cm⁻¹). Cross-validate with computational methods (e.g., DFT calculations) to predict spectral patterns .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Screen for receptor binding (e.g., GPCRs or ion channels) using radioligand displacement assays. Enzymatic inhibition studies (e.g., kinase or phosphatase assays) can assess functional activity. Cytotoxicity profiling (MTT assay) in cell lines helps determine therapeutic windows. Dose-response curves (IC₅₀/EC₅₀) should be generated with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How do structural modifications (e.g., fluoropyridine position or hydroxyl group substitution) alter bioactivity?

  • Methodological Answer : Comparative SAR studies are critical. For instance:

  • Replacing the 5-fluoropyridin-2-yl group with trifluoromethyl (as in 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol) increases lipophilicity, enhancing blood-brain barrier penetration .
  • Substituting the hydroxyl group with a ketone (e.g., piperidin-4-one derivatives) reduces hydrogen-bonding capacity, often lowering receptor affinity .
    Use molecular docking to predict binding interactions with target proteins (e.g., kinases or neurotransmitter receptors).

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Methodological Answer : LC-MS/MS with deuterated internal standards is optimal for quantification. Challenges include:

  • Matrix effects from plasma proteins, requiring solid-phase extraction (SPE) for cleanup.
  • Hydroxyl group instability under acidic conditions; use neutral pH during sample preparation.
  • Fluorine’s electronegativity may interfere with ionization; optimize ESI parameters (e.g., source temperature, gas flow) .

Q. How can researchers resolve contradictions in reported bioactivity data for fluoropyridine-piperidine hybrids?

  • Methodological Answer : Discrepancies often stem from assay conditions (e.g., cell type, incubation time) or compound purity. Mitigation strategies:

  • Validate purity via HPLC (>95%) and elemental analysis.
  • Reproduce assays in standardized models (e.g., HEK293 cells for receptor studies).
  • Cross-reference with structurally related compounds (e.g., 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride) to identify conserved pharmacophores .

Q. Key Considerations for Experimental Design

  • Control Experiments : Include analogs lacking the hydroxyl group (e.g., piperidin-4-one derivatives) to isolate its role in bioactivity .
  • Stability Studies : Monitor compound degradation under physiological pH (e.g., PBS buffer) and light exposure .
  • Ethical Compliance : Adhere to in-vitro research guidelines; avoid in-vivo applications without regulatory approval .

Properties

Molecular Formula

C10H13FN2O

Molecular Weight

196.22 g/mol

IUPAC Name

4-(5-fluoropyridin-2-yl)piperidin-4-ol

InChI

InChI=1S/C10H13FN2O/c11-8-1-2-9(13-7-8)10(14)3-5-12-6-4-10/h1-2,7,12,14H,3-6H2

InChI Key

FYUYTAMXNGKVNY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=NC=C(C=C2)F)O

Origin of Product

United States

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